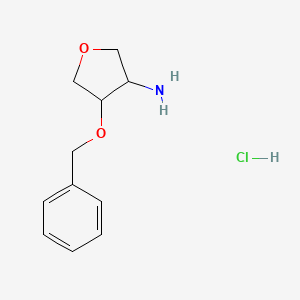

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride

Description

Properties

IUPAC Name |

4-phenylmethoxyoxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZVAHORYFXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydrofuran Ring Formation

The tetrahydrofuran (THF) scaffold is typically constructed via cyclization of diols or epoxy precursors. For example, epoxide ring-opening reactions using ammonia or amines under basic conditions yield aminotetrahydrofuran intermediates. In one approach, a diethyl L-tartrate derivative was treated with sodium hydride and benzyl bromide in tetrahydrofuran to form a THF ring with a benzyloxy substituent.

Key reaction conditions :

Introduction of the Benzyloxy Group

The benzyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Benzyl bromide is commonly employed in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride.

Amination Strategies

Amination is achieved through reductive amination or direct substitution. Reductive amination of ketones using sodium cyanoborohydride (NaBH₃CN) or hydrogenation with palladium on carbon (Pd/C) is widely adopted.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt using hydrochloric acid (HCl) in solvents like diethyl ether or dichloromethane.

-

Dissolve the amine in anhydrous dichloromethane.

-

Bubble HCl gas through the solution.

-

Filter the precipitate and wash with cold ether.

Purity : >98% (by NMR).

Industrial-Scale Optimization

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility. For instance, a Pd/C-catalyzed hydrogenation step was optimized in a flow system, reducing reaction time from 12 hours to 2 hours while maintaining a yield of 89%.

Advantages :

Stereochemical Control

Enantioselective synthesis is critical for pharmaceutical applications. Chiral auxiliaries or asymmetric catalysis are used to control the configuration at C3 and C4.

Analytical Characterization

Purity Assessment

Byproduct Formation

Issue : Over-benzylation during O-protection.

Solution : Use stoichiometric benzyl bromide (1.1 equiv) and monitor via TLC.

Catalyst Deactivation

Issue : Pd/C poisoning in hydrogenation steps.

Solution : Pre-treat catalyst with acetic acid or use Pearlman’s catalyst (Pd(OH)₂/C).

Comparative Data Table

Emerging Techniques

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group in the compound undergoes oxidation to form aldehydes or carboxylic acids. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

-

Example: Oxidation of the benzyloxy group yields benzoic acid or benzaldehyde , depending on reaction severity.

Reduction Reactions

The amine group and tetrahydrofuran ring can participate in reduction processes:

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce the amine hydrochloride to a primary amine or alcohol derivatives.

-

Example: Reduction may convert the amine hydrochloride to tetrahydrofuran-3-amine or benzyl alcohol .

Substitution Reactions

The compound’s nucleophilic amine and ether groups enable substitution reactions:

-

Nucleophilic substitution : The amine attacks electrophilic centers (e.g., alkyl halides) under basic conditions.

-

Reagents: Potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe) .

-

Example: Alkylation of the amine with ethyl bromoacetate yields tert-butyl 2-(4-(benzyloxy)benzyl)-4-(2-ethoxy-2-oxoethyl)-3,5-dioxopyrrolidine-1-carboxylate .

Acylation Reactions

The amine group can undergo acylation to form amides or acylimidazoles:

-

Benzoyl chloride or 2-butenoyl chloride reacts with the amine in the presence of bases like potassium tert-butoxide or sodium hydride (NaH) .

-

Example: Acylation with benzoyl chloride produces tert-butyl 2-[4-(benzyloxy)benzyl]-4-benzoyl-3,5-dioxopyrrolidine-1-carboxylate (37% yield) .

Ring-Opening and Coupling Reactions

The tetrahydrofuran ring can undergo ring-opening reactions, enabling coupling with other molecules:

-

Reductive amination : Coupling with aldehydes or ketones forms imine intermediates, which are reduced to amines .

-

Example: 3-aminobenzoic acid is coupled to benzylated tyrosine derivatives via reductive amination to form PPARα agonists .

Key Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/Basic medium | Benzoic acid, Benzaldehyde |

| Reduction | LiAlH₄, NaBH₄ | Dry ether, reflux | Tetrahydrofuran-3-amine, Benzyl alcohol |

| Substitution (Alkylation) | KOtBu, NaOMe, Ethyl bromoacetate | DMF, 0°C | Ethylated derivatives |

| Acylation | Benzoyl chloride, 2-butenoyl chloride | DMF, NaH/KOtBu | Acylated tetramic acids |

Mechanistic Insights

-

Steric effects : The bulky benzyloxy group influences reaction pathways by hindering nucleophilic attack .

-

Electronic effects : The ether oxygen activates the adjacent carbon for electrophilic substitution.

-

Reaction specificity : Acylation at the C-3 position of tetramic acid derivatives is favored under controlled conditions (e.g., DMF, NaH) .

Scientific Research Applications

Structural Characteristics

The compound's stereochemistry, denoted as (3R,4S), plays a crucial role in its biological activity and interactions. The presence of the benzyloxy group enhances its lipophilicity, which may improve its membrane permeability and bioavailability in pharmacological contexts.

Medicinal Chemistry

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride has garnered interest in medicinal chemistry for its potential pharmacological properties:

- Enzyme Inhibition : In vitro studies have indicated that this compound can inhibit enzymes such as human CD73, which is involved in cancer progression and immune regulation. Structure-activity relationship (SAR) studies suggest that modifications to the benzyloxy group can enhance inhibitory potency against CD73 .

- Neurotransmission Modulation : The compound may interact with various biological targets related to neurotransmission and cellular signaling pathways, indicating potential therapeutic applications in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including oxidation to form ketones or aldehydes and reduction to produce alcohols or amine derivatives .

Industrial Applications

The compound is also utilized in the production of fine chemicals and agrochemicals. Its versatility makes it suitable for materials science research, where it can be employed to develop new materials with specific properties .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor growth across various cancer models. These studies highlight the potential for developing new anticancer agents based on structural modifications .

- Antiviral Properties : Research indicates that related tetrahydrofuran derivatives exhibit antiviral activities, suggesting applications in treating viral infections .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared to two key analogs: tetrahydrofuran-3-amine hydrochloride and 4-aminotetrahydropyran hydrochloride (Table 1).

| Property | 4-(Benzyloxy)tetrahydrofuran-3-amine Hydrochloride | Tetrahydrofuran-3-amine Hydrochloride (ASA2534) | 4-Aminotetrahydropyran Hydrochloride (ASA1844) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ | C₄H₁₀ClNO | C₅H₁₂ClNO |

| Molecular Weight (g/mol) | 237.7 (calculated) | 123.6 | 137.6 |

| Boiling Point (°C) | Not reported | 173.5 | 151.4 |

| Melting Point (°C) | Not reported | Not reported | 230–250 |

| Key Structural Features | Benzyloxy-substituted tetrahydrofuran ring | Unsubstituted tetrahydrofuran ring | Unsubstituted tetrahydropyran ring |

Table 1 : Comparative physical and structural properties .

- Ring Size and Substituent Effects : The 5-membered tetrahydrofuran ring in the target compound confers conformational rigidity compared to the 6-membered tetrahydropyran analog. The benzyloxy group enhances lipophilicity, likely reducing aqueous solubility relative to unsubstituted analogs .

- Thermal Stability : The tetrahydropyran analog (ASA1844) exhibits a higher melting point (230–250°C), attributed to stronger crystal lattice interactions in the 6-membered ring system .

Functional Group Comparisons

Benzyloxy vs. Methoxy Substituents

The compound [4-(Benzyloxy)-3-methoxyphenyl]methanamine hydrochloride () shares a benzyloxy group but differs in having a phenyl ring instead of tetrahydrofuran. The tetrahydrofuran scaffold in the target compound likely improves metabolic stability and bioavailability due to reduced π-π stacking interactions compared to aromatic systems .

Amine Protection Strategies

In , 4-amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid employs a tert-butyl-benzyloxy group. The tert-butyl group introduces steric hindrance, which may slow reaction kinetics compared to the benzyloxy group in the target compound .

Commercial Availability and Purity

Both the target compound and its analogs are available at 95% purity. However, the benzyloxy derivative commands a higher price due to its specialized applications and multi-step synthesis .

Biological Activity

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride, specifically the (3R,4S) stereoisomer, is a chiral amine derivative characterized by a tetrahydrofuran ring and a benzyloxy substituent. This compound exhibits significant biological activity that has been explored in various contexts, particularly in pharmacology and medicinal chemistry. Its unique structural features, including its stereochemistry and the presence of the benzyloxy group, contribute to its interactions with biological systems.

The hydrochloride salt form of 4-(Benzyloxy)tetrahydrofuran-3-amine enhances its solubility in aqueous environments, which is crucial for its bioavailability in therapeutic applications. The compound's lipophilicity is influenced by the benzyloxy group, facilitating membrane permeability and potentially enhancing its pharmacological effects.

Pharmacological Properties

Research indicates that 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride may interact with multiple biological targets, influencing neurotransmission and cellular signaling pathways. Computer-aided drug design studies suggest that the compound has a favorable binding affinity for various receptors involved in these pathways.

Antimicrobial Activity

In a study evaluating related compounds, derivatives of 4-(benzyloxy)benzylamines showed promising antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the benzyloxy group was noted to enhance the lipophilicity and overall activity of these compounds. For instance, specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2.7 µM against M. tuberculosis .

Case Studies

- Antimycobacterial Evaluation : A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against M. tuberculosis H37Rv. The study revealed that compounds with benzyloxy substitutions had improved activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .

- Antimicrobial Conjugates : Research into bisphosphonate-ciprofloxacin conjugates demonstrated that compounds incorporating similar structural motifs as 4-(benzyloxy)tetrahydrofuran-3-amine exhibited significant bactericidal activity against various pathogens. The conjugates showed enhanced stability and targeted release properties, indicating potential for optimized therapeutic applications .

Table of Biological Activities

Q & A

Basic: What are the critical steps for synthesizing 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride in a laboratory?

Answer:

The synthesis typically involves protecting group strategies and amine functionalization. Key steps include:

- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (≥97% purity) as a starting material, as it is structurally analogous to intermediates in benzyloxyamine syntheses .

- Reaction Conditions : Employ anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis. Sodium carbonate is often used as a base to neutralize HCl by-products .

- Purification : Column chromatography or recrystallization in diethyl ether/pentane mixtures can isolate the product. Monitor purity via TLC or HPLC (≥93% purity threshold recommended) .

Advanced: How can researchers optimize reaction yields while reducing by-products?

Answer:

Yield optimization requires balancing stoichiometry and reaction kinetics:

- Stoichiometric Adjustments : Use a 1.2–1.5 molar excess of benzylating agents (e.g., benzyl chloride derivatives) to drive the reaction to completion .

- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps (e.g., acyl chloride additions) to suppress side reactions like over-alkylation .

- Catalytic Additives : Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate amide or carbamate formation in multi-step syntheses .

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) and adjust quenching protocols .

Safety: What safety protocols are essential given potential mutagenicity concerns?

Answer:

While mutagenicity varies, precautions are critical:

- Risk Assessment : Conduct Ames testing for mutagenicity (as done for structurally similar anomeric amides) and compare results to benchmarks like benzyl chloride .

- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles. Perform reactions in a fume hood with HEPA filters to prevent aerosol exposure .

- Storage : Store the compound in airtight, light-resistant containers at –20°C to prevent decomposition. Label containers with hazard warnings (e.g., "Mutagen—Handle with Care") .

Analytical: Which techniques validate the purity and structural integrity of the compound?

Answer:

Multi-modal characterization is recommended:

- Spectroscopy :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (≥98% target) .

- Elemental Analysis : Confirm empirical formula consistency (e.g., C, H, N, Cl within ±0.3% of theoretical values) .

Advanced: How should researchers resolve discrepancies in spectral data during characterization?

Answer:

Contradictory data may arise from impurities or stereochemical variations:

- Repeat Experiments : Re-isolate the compound and reacquire spectra to rule out experimental error .

- Impurity Profiling : Compare HPLC retention times with known by-products (e.g., hydrolyzed intermediates) and optimize purification steps .

- Computational Validation : Use DFT (Density Functional Theory) calculations to predict NMR chemical shifts or IR vibrations and cross-reference experimental data .

- Collaborative Cross-Check : Share data with independent labs to verify reproducibility, especially for novel derivatives .

Basic: What are the storage and stability considerations for this compound?

Answer:

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition risks. DSC analysis can identify decomposition onset temperatures .

- Long-Term Storage : Use desiccants (e.g., silica gel) in sealed containers under inert gas (N or Ar) to prevent oxidation .

Advanced: How can researchers scale up synthesis without compromising purity?

Answer:

Scale-up requires process optimization:

- Solvent Selection : Replace dichloromethane with ethyl acetate for safer large-scale reactions .

- Quenching Efficiency : Optimize acid/base quenching volumes to prevent emulsion formation during workup (e.g., use saturated NaHCO for HCl neutralization) .

- Continuous Flow Systems : Implement flow chemistry to improve heat dissipation and mixing, reducing by-product formation .

Methodological: What strategies mitigate amine hydrochloride degradation during reactions?

Answer:

- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the amine hydrochloride form .

- Low-Temperature Handling : Conduct sensitive steps (e.g., coupling reactions) at 0°C to slow degradation .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen during sensitive steps .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Tracking : Use LC-MS to identify bottlenecks (e.g., unstable intermediates).

- Protecting Group Alternatives : Replace benzyl groups with more stable alternatives (e.g., Fmoc for amines) in step-sensitive sequences .

- Catalyst Screening : Test palladium or nickel catalysts for deprotection steps to improve efficiency .

Safety: Are there alternatives to mutagenicity testing for early-stage research?

Answer:

While Ames testing is gold-standard, preliminary assessments can include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.